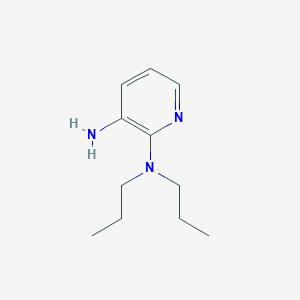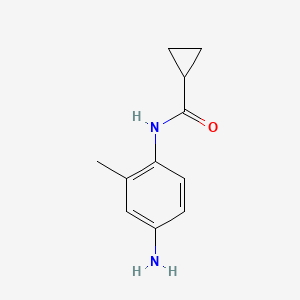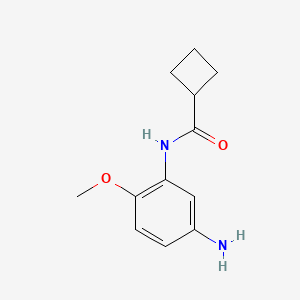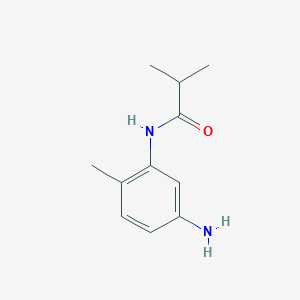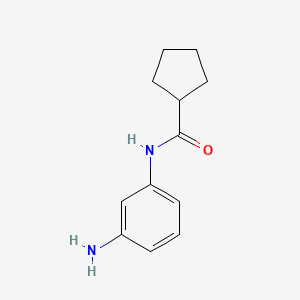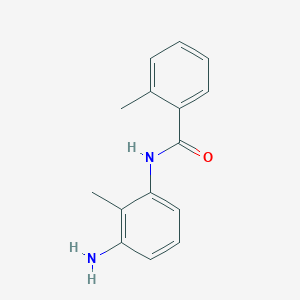
N-(3-Amino-2-methylphenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystalline Forms and Therapeutic Applications
- N-(3-Amino-2-methylphenyl)-2-methylbenzamide exhibits various crystalline forms that can be utilized in therapeutic applications. It has potential applications in treating disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Spectroscopic Characterization and Structural Importance
- The compound is characterized using spectroscopic methods like NMR, IR, and GC-MS. Its structure, confirmed by X-ray analysis, is important due to its N,O-bidentate directing group, which is suitable for metal-catalyzed C–H bond functionalization reactions (Mamari & Lawati, 2019).
Neurotropic and Psychotropic Profiling
- This compound shows potential in neurotropic and psychotropic profiling. Specific derivatives of this compound have demonstrated sedative effects and anti-amnesic activities, suggesting their potential in psychoactive therapies (Podolsky, Shtrygol’, & Zubkov, 2017).
Antibacterial Properties
- Derivatives of this compound have been explored for their antibacterial properties. Certain derivatives exhibit significant minimum inhibitory concentration (MIC) values against bacterial strains, highlighting their potential in antibacterial applications (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Cancer Treatment
- Specific forms of this compound have been identified as kinesin spindle protein (KSP) inhibitors with potential as anticancer agents. They induce cell arrest in mitosis and lead to cell death, supporting their use in cancer treatment (Theoclitou et al., 2011).
Electrochemical Oxidation and Antioxidant Activity
- The electrochemical oxidation studies of amino-substituted benzamide derivatives, including this compound, are significant in understanding their antioxidant activities and free radical scavenging potentials (Jovanović et al., 2020).
Thermal Stability Analysis
- Research on the thermal stability of derivatives of this compound, such as 2-amino-3,5-dichloro-N-methylbenzamide, provides insights into their safe handling and storage conditions. This information is crucial for both their laboratory and industrial applications (Cong & Cheng, 2021).
Synthesis and Characterization for Various Applications
- The synthesis and characterization of derivatives of this compound are essential for their application in diverse fields, including the development of novel aromatic polyimides with potential industrial applications (Butt et al., 2005).
Molecular Structure and Intermolecular Interactions
- Understanding the molecular structure and intermolecular interactions of derivatives, such as N-3-hydroxyphenyl-4-methoxybenzamide, is crucial in designing compounds with desired chemical and physical properties. This knowledge assists in the development of new materials and pharmaceuticals (Karabulut et al., 2014).
Antiviral Activity
- Some N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, have shown promising antiviral activities against Enterovirus 71, making them potential candidates for antiviral drug development (Ji et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-3-4-7-12(10)15(18)17-14-9-5-8-13(16)11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILDCCZCOKMBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
